molecular formula C9H6ClNO2 B1600881 7-chloro-1-methyl-1H-indole-2,3-dione CAS No. 63220-48-4

7-chloro-1-methyl-1H-indole-2,3-dione

Cat. No.: B1600881
CAS No.: 63220-48-4
M. Wt: 195.6 g/mol
InChI Key: JRICJMZRQHSQKB-UHFFFAOYSA-N
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Description

7-Chloro-1-methyl-1H-indole-2,3-dione is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds, characterized by a fused benzene and pyrrole ring. This particular compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For example, some indole derivatives have been reported to show inhibitory activity against certain viruses . The specific interactions and changes caused by 7-chloro-1-methyl-1H-indole-2,3-dione would depend on its specific targets.

Biochemical Pathways

Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the broad range of biological activities associated with indole derivatives , the effects could potentially be quite diverse.

Biochemical Analysis

Biochemical Properties

7-chloro-1-methyl-1H-indole-2,3-dione plays a pivotal role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The compound’s interaction with these enzymes can lead to the modulation of their activity, thereby influencing cellular processes. For instance, it may inhibit or activate specific enzymes, altering the metabolic flux and impacting the overall cellular metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function. Additionally, it can impact cell signaling pathways, potentially altering cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, further influencing cellular processes. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a biochemical tool for studying cellular mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce changes in cellular function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels, impacting cellular metabolism. Its interactions with specific enzymes can lead to changes in the production and utilization of metabolites, highlighting its role in metabolic regulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity. Understanding the transport and distribution mechanisms is essential for determining the compound’s efficacy and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological activity, highlighting the importance of understanding its subcellular distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1-methyl-1H-indole-2,3-dione typically involves the following steps:

  • Starting Materials: The synthesis begins with 1H-indole-2,3-dione (isatin) as the starting material.

  • Chlorination: The indole ring undergoes chlorination at the 7-position using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Methylation: The 1-position of the indole ring is methylated using methylating agents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂).

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as this compound-5-oxide.

  • Reduction: Reduction reactions can lead to the formation of 7-chloro-1-methyl-1H-indole.

  • Substitution: Substitution reactions at the 7-position can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Derivatives with additional oxygen-containing functional groups.

  • Reduction Products: Reduced forms of the compound with fewer double bonds.

  • Substitution Products: Compounds with different substituents at the 7-position.

Scientific Research Applications

7-Chloro-1-methyl-1H-indole-2,3-dione has a wide range of applications in scientific research:

  • Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds.

  • Biology: The compound exhibits biological activity, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

7-Chloro-1-methyl-1H-indole-2,3-dione is compared with other similar compounds to highlight its uniqueness:

  • Isatin (1H-indole-2,3-dione): A closely related compound without the chlorine and methyl groups.

  • 7-Methoxy-1H-indole-2,3-dione: Similar structure but with a methoxy group instead of chlorine.

  • 7-Chloro-1H-indole: Lacks the methyl group at the 1-position.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.

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Properties

IUPAC Name

7-chloro-1-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c1-11-7-5(8(12)9(11)13)3-2-4-6(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRICJMZRQHSQKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Cl)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474357
Record name 7-chloro-1-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63220-48-4
Record name 7-chloro-1-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Chloro-1-methyl-1H-indole-2,3-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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